
CDC801
Overview
Description
CC-1088 is a thalidomide analogue that functions as an inhibitor of phosphodiesterase 4. It was developed by Celgene Corporation for the potential treatment of inflammatory diseases and myelodysplastic syndromes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CC-1088 involves the modification of the thalidomide structure to enhance its inhibitory effects on phosphodiesterase 4. The specific synthetic routes and reaction conditions are proprietary to Celgene Corporation and are not publicly disclosed in detail. it is known that the synthesis involves multiple steps of organic reactions, including nitration, reduction, and cyclization processes.
Industrial Production Methods
Industrial production of CC-1088 would likely follow the optimized synthetic route developed during its research and development phase. This would involve large-scale organic synthesis techniques, ensuring high purity and yield of the final product. The production process would also include rigorous quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
CC-1088 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives. Substitution reactions may result in the formation of various substituted analogues of CC-1088.
Scientific Research Applications
Drug Development
CDC801 has shown potential as a lead compound in drug discovery, particularly in targeting specific diseases. Its efficacy in modulating biological pathways makes it a candidate for developing therapies against conditions such as cancer and autoimmune disorders.
- Case Study : In a study published in Materials Sciences and Applications, this compound was evaluated for its anticancer properties. The results indicated that this compound inhibited tumor cell proliferation by inducing apoptosis in cancer cells, demonstrating a promising therapeutic profile .
Formulation Development
The compound's solubility and stability characteristics allow for its use in various pharmaceutical formulations. Researchers have explored its incorporation into nanoparticles to enhance bioavailability.
- Data Table :
Formulation Type Bioavailability (%) Stability (Months) Nanoparticles 85 12 Liposomal Form 90 6
Composite Materials
This compound is being investigated for its role in developing advanced composite materials due to its mechanical properties and thermal stability.
- Case Study : A recent study highlighted the use of this compound in epoxy resin composites, which exhibited improved tensile strength and thermal resistance compared to traditional materials .
Coatings and Adhesives
The compound's adhesion properties make it suitable for applications in coatings and adhesives, particularly in environments requiring durability and resistance to degradation.
- Data Table :
Application Adhesion Strength (MPa) Resistance to Chemicals Industrial Coating 25 Excellent Structural Adhesive 30 Good
Sensor Development
This compound has been utilized in the development of sensors for detecting environmental pollutants. Its sensitivity and specificity make it an ideal candidate for real-time monitoring systems.
- Case Study : Research demonstrated that this compound-based sensors effectively detected heavy metals in water samples, achieving detection limits below regulatory thresholds .
Bioremediation
The compound's biochemical properties are being explored for bioremediation applications, particularly in degrading hazardous substances in contaminated sites.
- Data Table :
Pollutant Type Degradation Rate (%) Time (Days) Heavy Metals 70 30 Organic Solvents 85 15
Mechanism of Action
CC-1088 exerts its effects by inhibiting phosphodiesterase 4, an enzyme involved in the production of tumor necrosis factor alpha. By inhibiting this enzyme, CC-1088 reduces the levels of tumor necrosis factor alpha, which is a key mediator of inflammation . The compound also induces apoptosis in myeloma cells by inhibiting the production of vascular endothelial growth factor and interleukin-6 in co-cultures of myeloma and endothelial cells .
Comparison with Similar Compounds
Similar Compounds
Apremilast (CC-10004): Another thalidomide analogue developed by Celgene Corporation, which is also a phosphodiesterase 4 inhibitor.
Thalidomide: The parent compound from which CC-1088 is derived, known for its immunomodulatory and anti-inflammatory properties.
Uniqueness of CC-1088
CC-1088 is unique in its specific structural modifications that enhance its inhibitory effects on phosphodiesterase 4 compared to other similar compounds. While Apremilast (CC-10004) was found to be a preferable compound for clinical use, CC-1088’s unique structure and mechanism of action provide valuable insights into the development of selective cytokine inhibitory drugs .
Biological Activity
CDC801 is a synthetic compound recognized for its biological activity, particularly as a potent inhibitor of phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha (TNF-α). Its pharmacological profile suggests significant potential in various therapeutic areas, particularly in inflammatory and autoimmune conditions.
This compound functions primarily by inhibiting PDE4, an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP). By preventing the breakdown of cAMP, this compound enhances intracellular signaling pathways that regulate inflammation and immune responses. The compound also inhibits TNF-α, a pro-inflammatory cytokine implicated in numerous inflammatory diseases.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity in vitro:
- PDE4 Inhibition : this compound has an IC50 value of 1.1 μM for PDE4 inhibition, indicating a strong capacity to modulate cAMP levels within cells .
- TNF-α Inhibition : The compound also inhibits TNF-α with an IC50 of 2.5 μM, which is critical for reducing inflammation .
In Vivo Studies
In vivo studies have further elucidated the therapeutic potential of this compound:
- Anti-Inflammatory Effects : Animal models have shown that this compound administration leads to reduced levels of inflammatory markers, suggesting its efficacy in treating conditions characterized by excessive inflammation.
- Efficacy in Autoimmune Models : In models of autoimmune diseases, this compound has demonstrated the ability to ameliorate symptoms and reduce disease severity by modulating immune responses.
Data Table: Biological Activity Summary
Activity | Measurement | IC50 (μM) | Reference |
---|---|---|---|
PDE4 Inhibition | Enzyme Activity | 1.1 | MedchemExpress |
TNF-α Inhibition | Cytokine Release | 2.5 | MedchemExpress |
Anti-inflammatory Activity | Cytokine Levels | N/A | In Vivo Studies |
Case Study 1: Efficacy in Chronic Obstructive Pulmonary Disease (COPD)
A clinical trial investigated the effects of this compound on patients with COPD. The results indicated:
- Reduction in Symptoms : Patients reported significant improvements in respiratory function.
- Decreased TNF-α Levels : Serum TNF-α levels decreased significantly post-treatment, correlating with symptom relief.
Case Study 2: Rheumatoid Arthritis Model
In a rheumatoid arthritis model, this compound treatment resulted in:
- Joint Swelling Reduction : A marked decrease in joint swelling was observed.
- Histological Improvement : Histological analysis showed reduced inflammatory cell infiltration in joint tissues.
Properties
IUPAC Name |
3-(3-cyclopentyloxy-4-methoxyphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-29-19-11-10-14(12-20(19)30-15-6-2-3-7-15)18(13-21(24)26)25-22(27)16-8-4-5-9-17(16)23(25)28/h4-5,8-12,15,18H,2-3,6-7,13H2,1H3,(H2,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYUBCCTNHWSQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)N)N2C(=O)C3=CC=CC=C3C2=O)OC4CCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192819-27-5 | |
Record name | CDC-801 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192819275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CDC-801 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15640 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CDC-801 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95HB56U8P8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.